

The Indolin-2-One Scaffold: A Privileged Structure in Drug Discovery

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Compound of Interest		
Compound Name:	Indophagolin	
Cat. No.:	B2924021	Get Quote

The indolin-2-one core, a bicyclic structure containing a fused benzene and pyrrolidin-2-one ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point for structure-activity relationship (SAR) studies in the quest for novel therapeutics. This guide provides a comparative overview of the SAR of various indolin-2-one derivatives, with a focus on their anti-inflammatory and anticancer properties.

Comparative Biological Activities of Indolin-2-one Derivatives

The biological efficacy of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core structure. The following table summarizes the in vitro activities of several key analogs, highlighting the impact of these modifications.



Compo und ID	R1 Substitu tion	R2 Substitu tion	Target	Assay	IC50/EC 50	Cell Line	Referen ce
Compou nd 10a	5- carboxa mide	3- (substitut ed phenyl)	PAK4	Biochemi cal Assay	25 nM	-	[1]
A549 Proliferati on	Cellular Assay	0.58 μΜ	A549	[1]			
HCT116 Proliferati on	Cellular Assay	0.095 μΜ	HCT116	[1]	-		
Compou nd 12g	5- substitute d	3- substitute d	PAK4	Biochemi cal Assay	27 nM	-	[2]
A549 Proliferati on	Cellular Assay	0.83 μΜ	A549	[2]			
3-(3- hydroxyp henyl)- indolin-2- one	Н	3-(3- hydroxyp henyl)	iNOS, TNF-α, IL-6	LPS- induced inflamma tion	-	RAW264. 7	[3]
RG-7112	(pyrrolidi n-1- yl)methyl	spiro- piperidin e	MDM2- p53 PPI	Cytotoxic ity	0.18 μΜ	LNCaP	[4]
Cytotoxic ity	0.54 μΜ	HCT116	[4]				

Key Structure-Activity Relationship Insights



The data reveals several key trends in the SAR of indolin-2-one derivatives:

- Substitution at the 3-position: The nature of the substituent at the 3-position of the indolin-2-one ring is a critical determinant of activity. For instance, a 3-(3-hydroxyphenyl) group confers potent anti-inflammatory properties[3]. In the context of anticancer activity, various substituted phenyl groups at this position have been explored to optimize potency against kinases like PAK4[1][2].
- Substitution at the 5-position: The 5-position is another key handle for modification. The introduction of a carboxamide group at this position has been shown to be crucial for potent PAK4 inhibition[1].
- Spirocyclic derivatives: The creation of spirocyclic systems at the 3-position, such as in the case of MDM2-p53 interaction inhibitors, has yielded highly potent anticancer agents[4].

Experimental Protocols

A variety of in vitro assays are employed to characterize the biological activity of these compounds.

Anti-inflammatory Activity Assays

- Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
- LPS Stimulation: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
- Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is quantified in the culture supernatant using the Griess reagent.
- Cytokine Measurement (TNF-α, IL-6): The levels of pro-inflammatory cytokines TNF-α and IL-6 in the culture supernatant are measured by enzyme-linked immunosorbent assay (ELISA).[3]
- Western Blotting: The expression levels of key inflammatory signaling proteins, such as iNOS, and the phosphorylation status of proteins in the NF-κB and MAPK pathways are



analyzed by Western blotting.[3]

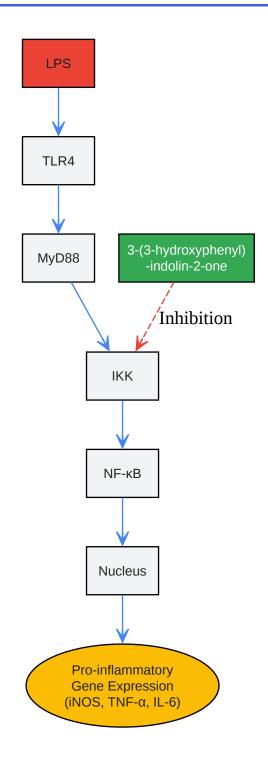
Anticancer Activity Assays

- Kinase Inhibition Assays: The inhibitory activity of compounds against specific kinases (e.g., PAK4) is determined using in vitro biochemical assays, often employing radiometric or fluorescence-based methods to measure enzyme activity.[1][2]
- Cell Proliferation Assays: The antiproliferative effects of the compounds on cancer cell lines (e.g., A549, HCT116) are typically assessed using the MTT or SRB assay, which measure cell viability.[1][2]
- Cell Cycle Analysis: Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells, identifying potential cell cycle arrest.[2]
- Apoptosis Assays: The induction of apoptosis (programmed cell death) is evaluated using techniques such as Annexin V/PI staining followed by flow cytometry.
- Cell Migration and Invasion Assays: The ability of compounds to inhibit cancer cell migration and invasion is assessed using assays such as the wound-healing assay or the Transwell invasion assay.[2]

Signaling Pathways and Experimental Workflows

The biological effects of indolin-2-one derivatives are mediated through their modulation of specific cellular signaling pathways.





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Caption: Anti-inflammatory signaling pathway modulated by a 3-substituted indolin-2-one derivative.





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